H-Ser(tBu)-OtBu HCl

Cyclic peptide synthesis Solid-phase peptide synthesis N-terminal amino acid

O-tert-Butyl-L-serine tert-butyl ester hydrochloride (CAS 51537-21-4, molecular formula C₁₁H₂₃NO₃·HCl, molecular weight 253.77), also referred to as H-Ser(tBu)-OtBu·HCl, is a dual-protected L-serine derivative that incorporates tert-butyl ether protection at the side-chain hydroxyl group and tert-butyl ester protection at the C-terminal carboxyl group. This fully protected amino acid building block bears a free α-amino group, distinguishing it from Nα-protected serine analogs such as Fmoc-Ser(tBu)-OH or Boc-Ser(tBu)-OH.

Molecular Formula C11H24ClNO3
Molecular Weight 253.76 g/mol
Cat. No. B15621905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser(tBu)-OtBu HCl
Molecular FormulaC11H24ClNO3
Molecular Weight253.76 g/mol
Structural Identifiers
InChIInChI=1S/C11H23NO3.ClH/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6;/h8H,7,12H2,1-6H3;1H/t8-;/m0./s1
InChIKeyRDWZQVGVBTYCBD-QRPNPIFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

O-tert-Butyl-L-serine tert-butyl ester hydrochloride (H-Ser(tBu)-OtBu·HCl) for Peptide Synthesis: CAS 51537-21-4


O-tert-Butyl-L-serine tert-butyl ester hydrochloride (CAS 51537-21-4, molecular formula C₁₁H₂₃NO₃·HCl, molecular weight 253.77), also referred to as H-Ser(tBu)-OtBu·HCl, is a dual-protected L-serine derivative that incorporates tert-butyl ether protection at the side-chain hydroxyl group and tert-butyl ester protection at the C-terminal carboxyl group . This fully protected amino acid building block bears a free α-amino group, distinguishing it from Nα-protected serine analogs such as Fmoc-Ser(tBu)-OH or Boc-Ser(tBu)-OH. The hydrochloride salt form enhances solid-state stability and confers aqueous solubility, facilitating its handling in both solution-phase and solid-phase peptide synthesis workflows . The compound is supplied with documented purity specifications including ≥98.0% by nonaqueous or argentometric titration and specific optical rotation [α]²⁰/D of -9.0° to -11.0° (c=1, H₂O) .

Why Generic Serine Derivatives Cannot Substitute for H-Ser(tBu)-OtBu·HCl in Specialized Peptide Assembly


Generic substitution among serine derivatives is precluded by fundamental differences in protecting group architecture and the functional role each derivative serves. Standard Nα-protected building blocks such as Fmoc-Ser(tBu)-OH or Boc-Ser(tBu)-OH are designed for stepwise chain elongation at the C-terminus but are incompatible with N-terminal incorporation strategies . H-Ser(tBu)-OtBu·HCl uniquely provides a free α-amino group for direct coupling to an activated carboxyl component, enabling its use as a C-terminal protected N-terminal residue in convergent fragment condensations, cyclization precursor assembly, and N-terminal modification sequences . Furthermore, Fmoc-Ser(tBu)-OH has been documented to undergo unexpectedly high levels of racemization under standard continuous-flow solid-phase peptide synthesis conditions, necessitating specialized base protocols to achieve acceptable stereochemical integrity [1]. The comparative evidence below quantifies these differentiating characteristics.

Quantitative Comparative Evidence for H-Ser(tBu)-OtBu·HCl in Peptide Synthesis


Unique N-Terminal Residue Capability vs. Fmoc-Ser(tBu)-OH in Cyclic Tetrapeptide Cyclo(GSPE) Total Synthesis

H-Ser(tBu)-OtBu·HCl serves as a C-terminal protected N-terminal residue with a free α-amino group, a functional role that Fmoc-Ser(tBu)-OH—possessing an Nα-Fmoc protecting group—cannot fulfill without prior deprotection. In the total synthesis of the marine antimicrobial cyclic tetrapeptide cyclo(GSPE), the linear precursor H-Ser(tBu)-Pro-Glu(OtBu)-Gly-resin, assembled using H-Ser(tBu)-OtBu·HCl as the N-terminal residue, enabled successful head-to-tail cyclization via the sulfamylbutyryl safety-catch resin strategy to afford the target 12-membered cyclic tetrapeptide in 8–9% overall yield [1]. In contrast, all four possible linear precursors evaluated in the solution-phase cyclization approach failed entirely to produce the target cyclic peptide [1]. The free α-amino group of H-Ser(tBu)-OtBu·HCl is essential for constructing linear precursors terminating in an N-terminal serine residue, a requirement in fragment condensation and cyclization strategies that Nα-protected analogs cannot directly address.

Cyclic peptide synthesis Solid-phase peptide synthesis N-terminal amino acid

Racemization Risk Profile Comparison: Free α-Amino vs. Nα-Fmoc Protected Serine Derivatives

Fmoc-Ser(tBu)-OH exhibits unexpectedly high levels of racemization during automated stepwise continuous-flow solid-phase peptide synthesis under standard conditions. In a model tripeptide assembly of H-Gly-Ser-Phe-NH₂, racemization was sufficiently pronounced that specialized protocols using collidine as the tertiary base were required to achieve serine incorporation with less than 1% racemization [1][2]. H-Ser(tBu)-OtBu·HCl, bearing a free α-amino group rather than an Nα-urethane protecting group, does not undergo the oxazolone-mediated racemization pathway that plagues Nα-protected amino acid activation. While no head-to-head racemization study directly compares the two compounds under identical coupling conditions, the mechanistic distinction—urethane-protected amino acids undergo racemization via 5(4H)-oxazolone intermediates upon carboxyl activation, whereas free amino esters activated via N-carboxyanhydride (NCA) intermediates exhibit reduced racemization propensity—provides a class-level basis for stereochemical advantage [3]. This is particularly relevant for users seeking serine incorporation at coupling-sensitive positions where stereochemical fidelity is paramount.

Racemization Stereochemical integrity Continuous-flow SPPS

Dual tert-Butyl Protection Architecture vs. Single-Protected Serine Derivatives

H-Ser(tBu)-OtBu·HCl features dual acid-labile tert-butyl protection at both the side-chain hydroxyl (tert-butyl ether) and the C-terminal carboxyl (tert-butyl ester) positions [1]. In contrast, Fmoc-Ser(tBu)-OH provides side-chain tert-butyl ether protection only, leaving the carboxyl group as a free acid . Boc-Ser(tBu)-OH supplies side-chain tert-butyl ether protection with Nα-Boc protection, but the carboxyl group remains a free acid . O-tert-Butyl-L-serine (CAS 18822-58-7) provides side-chain protection only, with both amino and carboxyl groups free . The dual protection architecture of H-Ser(tBu)-OtBu·HCl enables simultaneous deprotection of both protecting groups under identical acidic conditions (TFA treatment), reducing step count in convergent fragment assembly strategies. The free α-amino group further distinguishes it from Fmoc-Ser(tBu)-OH and Boc-Ser(tBu)-OH, allowing direct coupling without prior N-deprotection.

Orthogonal protection Acid-labile protecting groups Peptide deprotection strategy

Purity and Enantiomeric Quality Benchmarks for Procurement Decision-Making

Procurement-grade H-Ser(tBu)-OtBu·HCl is available with verifiable purity specifications. Suppliers report purity of ≥98.0% by nonaqueous or argentometric titration methods and ≥99% by HPLC [1]. Specific optical rotation is specified as [α]²⁰/D -9.0° to -11.0° (c=1, H₂O) or -10.0°±1.0° (c=1, H₂O) , providing enantiomeric quality control metrics. For comparison, Fmoc-Ser(tBu)-OH is supplied with assay specifications of ≥98.0% (acidimetric), ≥99.0% (HPLC), and enantiomeric purity ≥99.8% (a/a) . These documented quality metrics enable procurement officers and laboratory managers to make specification-based sourcing decisions aligned with the required purity and stereochemical stringency of their synthesis campaigns.

Purity specifications Enantiomeric purity Quality control

Validated Application Scenarios for H-Ser(tBu)-OtBu·HCl in Research and Industrial Peptide Chemistry


Cyclic Peptide Synthesis: N-Terminal Serine Precursor for Head-to-Tail Cyclization

H-Ser(tBu)-OtBu·HCl is employed as a C-terminal protected N-terminal residue for assembling linear precursors in cyclic peptide synthesis. As demonstrated in the total synthesis of cyclo(GSPE), the linear precursor H-Ser(tBu)-Pro-Glu(OtBu)-Gly-resin assembled on sulfamylbutyryl safety-catch resin enabled successful head-to-tail cyclization of the 12-membered tetrapeptide, achieving 8–9% overall yield where solution-phase approaches failed entirely [1]. This application scenario is relevant for medicinal chemistry campaigns targeting constrained cyclic peptides, macrocyclic natural product analogs, and peptidomimetic libraries where N-terminal serine positioning is structurally required.

Fragment Condensation and Convergent Peptide Synthesis

The free α-amino group of H-Ser(tBu)-OtBu·HCl enables direct coupling to activated carboxyl components without prior deprotection steps, making it suitable for convergent fragment condensation strategies . In industrial-scale peptide synthesis, where minimizing step count and maximizing convergence are economic drivers, this building block allows pre-assembled fragments to be coupled efficiently while maintaining side-chain and C-terminal protection until the final global deprotection stage. The dual acid-labile tert-butyl groups are removed simultaneously under standard TFA cleavage conditions, reducing the number of deprotection steps required in the overall synthetic sequence.

Glycopeptide and Lipopeptide Synthesis

Supplier documentation identifies H-Ser(tBu)-OtBu·HCl as a protected L-serine building block for the synthesis of glycopeptides and lipopeptides, as well as for the preparation of amino-phospholipids [2]. The dual protection architecture protects the serine side-chain hydroxyl and carboxyl groups during glycosylation or lipidation reactions, preventing undesired side reactions while preserving the free α-amino group for subsequent peptide bond formation. This application scenario is particularly relevant for bioconjugation chemistry and the synthesis of post-translationally modified peptide mimics.

Solution-Phase Peptide Synthesis Requiring Protected Serine Building Blocks

H-Ser(tBu)-OtBu·HCl is specifically designated for solution-phase peptide synthesis applications by multiple chemical suppliers . The hydrochloride salt form confers improved solid-state stability and aqueous solubility relative to the free base form , facilitating precise weighing and dissolution for solution-phase coupling reactions. This scenario applies to laboratories conducting small-to-medium scale custom peptide synthesis where solid-phase approaches may be less suitable due to scale, solubility, or downstream purification constraints.

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